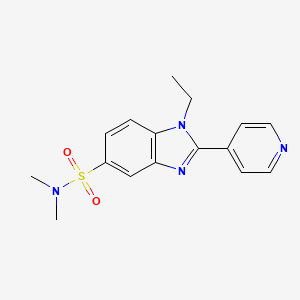![molecular formula C12H10N2O3S B12934809 [(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid CAS No. 62260-52-0](/img/structure/B12934809.png)
[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a formyl group and a phenyl group attached to the imidazole ring, along with a thioacetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion to 2-((4-Carboxy-1-phenyl-1H-imidazol-5-yl)thio)acetic acid.
Reduction: Formation of 2-((4-Hydroxymethyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-((4-Formyl-1-methyl-1H-imidazol-5-yl)thio)acetic acid
- 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)propanoic acid
- 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)butanoic acid
Uniqueness
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and a thioacetic acid moiety allows for versatile chemical modifications and interactions with biological targets .
特性
CAS番号 |
62260-52-0 |
|---|---|
分子式 |
C12H10N2O3S |
分子量 |
262.29 g/mol |
IUPAC名 |
2-(5-formyl-3-phenylimidazol-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10N2O3S/c15-6-10-12(18-7-11(16)17)14(8-13-10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) |
InChIキー |
UGUANENGINVCQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=NC(=C2SCC(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


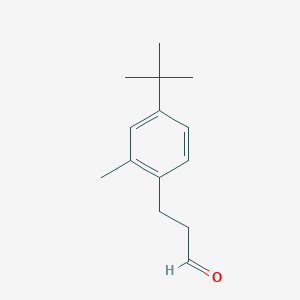
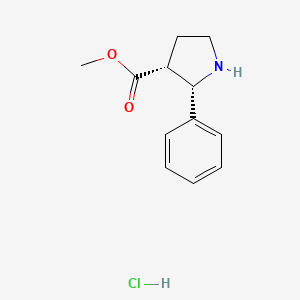
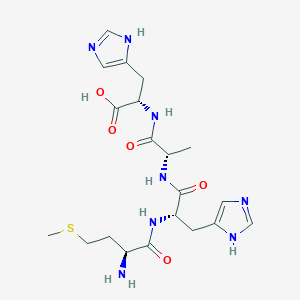
![2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12934748.png)
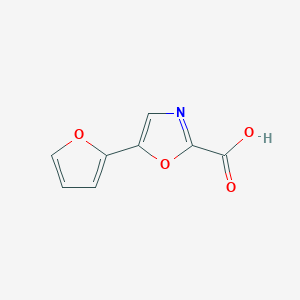
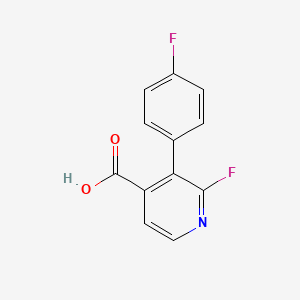
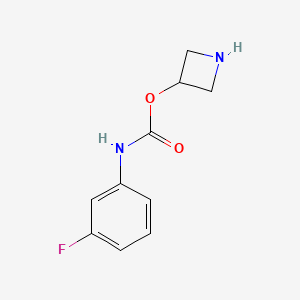
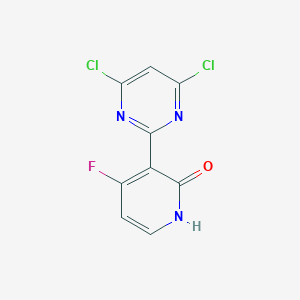
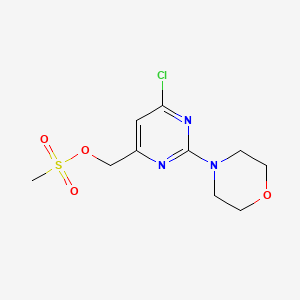

![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
![2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
